N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide
描述
N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide is a heterocyclic compound featuring a pyridazine core linked to a 2-fluorobenzamide group via a thioether bridge. The molecule also incorporates a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a bicyclic ether system known for enhancing metabolic stability and lipophilicity in pharmaceuticals .
属性
IUPAC Name |
N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S/c22-15-4-2-1-3-14(15)21(28)24-18-7-8-20(26-25-18)31-12-19(27)23-13-5-6-16-17(11-13)30-10-9-29-16/h1-8,11H,9-10,12H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQGSRJZGOBCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide) is a synthetic compound that incorporates a complex structure featuring a dihydrobenzo[b][1,4]dioxin moiety. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the dihydrobenzo[b][1,4]dioxin core is significant as it has been associated with antioxidant properties and potential modulation of signaling pathways related to inflammation and cell proliferation.
Key Mechanisms:
- Antioxidant Activity : The dihydrobenzo[b][1,4]dioxin structure is known for its ability to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : The thioether linkage may enhance interactions with enzymatic targets involved in metabolic pathways.
- Receptor Modulation : The fluorobenzamide component may influence receptor binding affinity and selectivity.
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of similar compounds:
Case Studies
Several studies have evaluated the pharmacological effects of compounds related to this compound):
- In Vitro Studies : A study demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibited significant inhibition of low-density lipoprotein (LDL) oxidation, suggesting a protective role against cardiovascular diseases. Compounds were found to be 5 to 45 times more effective than probucol in preventing LDL oxidation .
- In Vivo Studies : Another investigation reported that certain derivatives displayed hypolipidemic effects in animal models at doses ranging from 100 to 300 mg/kg. These findings indicate potential applications in managing lipid profiles and reducing cardiovascular risks .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
Key Pharmacokinetic Parameters:
- Absorption : Rapid absorption post-administration has been noted in similar compounds.
- Distribution : High tissue distribution due to lipophilicity associated with the dioxin structure.
- Metabolism : Primarily metabolized in the liver with potential formation of active metabolites.
- Excretion : Renal excretion predominates for the elimination of metabolites.
科学研究应用
Biological Activities
Research indicates that compounds similar to N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide exhibit a range of biological activities:
1. Anticancer Properties :
Studies have shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, compounds containing the benzodioxin structure have been linked to apoptosis in cancer cells.
2. Antidiabetic Activity :
Research into similar compounds has revealed potential for managing Type 2 diabetes mellitus (T2DM). These compounds may inhibit enzymes like α-glucosidase and acetylcholinesterase, thereby regulating blood glucose levels and improving insulin sensitivity .
3. Neuroprotective Effects :
Some derivatives have shown promise in neuroprotection against conditions such as Alzheimer's disease (AD). They may help prevent neuronal damage by modulating neurotransmitter levels and reducing oxidative stress .
Case Studies
Several studies highlight the efficacy of compounds related to this compound:
相似化合物的比较
Benzamide Derivatives
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A benzamide insecticide with 2,6-difluoro and chlorophenyl substituents. The fluorinated benzamide moiety enhances binding to chitin synthase in insects, while the target compound’s 2-fluorobenzamide and dihydrobenzodioxin groups may confer distinct selectivity or pharmacokinetic properties .
- Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Features a pyridine-linked benzamide structure. The target compound’s pyridazine core and thioether linkage could alter electronic properties and steric interactions compared to Fluazuron’s pyridine-ether system .
Thioether-Linked Heterocycles
- N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (878065-83-9): Contains a thioether-acetamide scaffold.
- Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (476465-24-4): Shares a benzo-fused dioxole/dioxin system. The target’s 2,3-dihydrobenzo[b][1,4]dioxin may offer greater conformational rigidity compared to benzo[d][1,3]dioxole, affecting solubility and metabolic pathways .
Pyridazine-Based Analogues
- 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (894050-19-2) : Highlights the pyridazine-thioether motif. The target compound lacks triazolo fusion but introduces a fluorobenzamide group, which could modulate electronic density and hydrogen-bonding capacity .
Comparative Data Table
Research Findings and Implications
However, the absence of additional halogens (e.g., chlorine in Diflubenzuron) may reduce toxicity .
Thioether vs. Ether Linkages : Compared to Fluazuron’s ether linkage, the thioether in the target compound could increase lipophilicity and resistance to oxidative degradation, as seen in 878065-83-9 .
Dihydrobenzodioxin Stability: The 2,3-dihydrobenzo[b][1,4]dioxin system may improve metabolic stability over non-fused dioxole rings (e.g., 476465-24-4), a feature critical for oral bioavailability in drug design .
Pyridazine vs. Pyridine : Pyridazine’s electron-deficient nature compared to pyridine (in Fluazuron) might alter binding kinetics in biological targets, though this requires experimental validation .
常见问题
Basic: What are the standard protocols for synthesizing N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide?
The synthesis involves multi-step reactions starting from commercially available precursors like benzo[d][1,3]dioxole derivatives and fluorinated benzamides. Key steps include:
- Thioacetamide formation : Coupling 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a thio-containing intermediate under inert atmosphere (e.g., nitrogen) using DMF or THF as solvents .
- Pyridazine functionalization : Introducing the pyridazin-3-yl moiety via nucleophilic substitution, requiring precise pH and temperature control (e.g., 60–80°C) .
- Final benzamide coupling : Reacting with 2-fluorobenzoyl chloride in the presence of a base like triethylamine .
Characterization : Confirm structural integrity via -NMR, -NMR, and ESI-MS. Purity is validated using HPLC (≥95%) .
Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?
Low yields may stem from competing side reactions (e.g., hydrolysis of the thioether bond). Strategies include:
- Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives like dichloromethane to minimize side reactions .
- Catalyst screening : Test coupling agents (e.g., HATU, EDCI) to improve benzamide formation efficiency .
- Temperature gradients : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate kinetics and reduce degradation .
Monitor intermediates via TLC and adjust stoichiometric ratios (e.g., 1.2:1 benzoyl chloride to pyridazine derivative) .
Basic: What methods are used to evaluate the compound’s biological activity?
Standard assays include:
- Anticancer activity : Cell viability assays (MTT or CCK-8) on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Mechanistic insights : Apoptosis induction via flow cytometry (Annexin V/PI staining) .
Advanced: How can contradictory results in biological activity across studies be resolved?
Contradictions may arise from variations in assay conditions or cell line specificity. Mitigation strategies:
- Standardize protocols : Use identical cell passage numbers, serum concentrations, and incubation times .
- Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) to confirm IC trends .
- Orthogonal assays : Cross-validate using alternative methods (e.g., caspase-3 activation for apoptosis vs. mitochondrial membrane potential assays) .
Basic: What techniques assess the compound’s stability and solubility for pharmacological applications?
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV-Vis spectroscopy .
- Chemical stability : Accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products via LC-MS .
Advanced: How can structural modifications improve solubility without compromising bioactivity?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- PEGylation : Attach polyethylene glycol chains to the benzamide moiety to improve hydrophilicity .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to create stable salts with higher dissolution rates .
Basic: What computational tools support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities to targets like EGFR or tubulin .
- QSAR modeling : Train models on analogs with known IC values to prioritize synthetic targets .
- ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., BBB permeability) .
Advanced: What experimental approaches elucidate the compound’s mechanism of action?
- Target identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate binding proteins .
- Pathway analysis : RNA-seq or phosphoproteomics to map signaling pathways (e.g., MAPK/ERK) affected by treatment .
- In vivo validation : Xenograft models to correlate target engagement with tumor growth inhibition .
Basic: How are impurities and by-products characterized during synthesis?
- HPLC-DAD/MS : Identify impurities >0.1% using reverse-phase chromatography with mass detection .
- Isolation prep-HPLC : Purify by-products for structural elucidation via 2D-NMR (e.g., COSY, HSQC) .
- Degradation profiling : Forced degradation (acid/base/oxidative) followed by peak tracking .
Advanced: What strategies manage complex data from multi-step synthesis and biological testing?
- Automation : Use LabKey or ELN platforms to integrate reaction parameters (yield, purity) with bioactivity data .
- Multivariate analysis : PCA or PLS regression to correlate structural features (e.g., logP) with biological outcomes .
- Data contradiction frameworks : Apply evidence-based inquiry principles to prioritize hypotheses (e.g., assay interference vs. true bioactivity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
